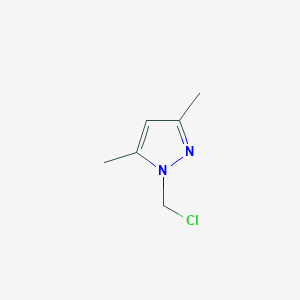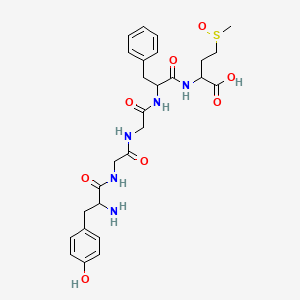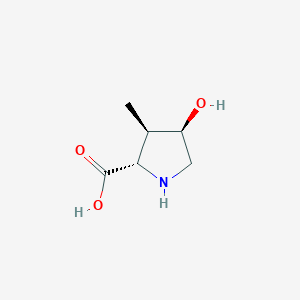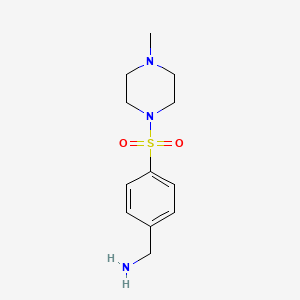
1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(clorometil)-3,5-dimetil-1H-pirazol es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo clorometil en la posición 1 y grupos metilo en las posiciones 3 y 5 del anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(clorometil)-3,5-dimetil-1H-pirazol se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de 3,5-dimetilpirazol con agentes clorometilantes, como el éter metil clorometil o el cloroformato de clorometilo, en condiciones ácidas. La reacción generalmente procede a través de una sustitución electrófila en el átomo de nitrógeno del anillo de pirazol.
Métodos de producción industrial: En un entorno industrial, la síntesis de 1-(clorometil)-3,5-dimetil-1H-pirazol puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, pueden optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(clorometil)-3,5-dimetil-1H-pirazol experimenta varias reacciones químicas, que incluyen:
Sustitución nucleófila: El grupo clorometil puede ser reemplazado por nucleófilos como aminas, tioles o alcoholes, lo que lleva a la formación de pirazoles sustituidos correspondientes.
Oxidación: El compuesto se puede oxidar para formar derivados de pirazol con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden modificar el grupo clorometil a un grupo metil u otros grupos alquilo más simples.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como la azida de sodio, el tiolato de potasio o las aminas primarias en disolventes apróticos polares (por ejemplo, dimetilformamida) se utilizan comúnmente.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo en medios ácidos o básicos.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio en disolventes anhidros.
Productos principales:
- Pirazoles sustituidos con varios grupos funcionales dependiendo del nucleófilo utilizado.
- Derivados de pirazol oxidados con funcionalidades cetona o aldehído.
- Pirazoles reducidos con grupos alquilo más simples.
Aplicaciones Científicas De Investigación
1-(clorometil)-3,5-dimetil-1H-pirazol tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: Se investiga por su potencial como molécula bioactiva con propiedades antimicrobianas, antifúngicas o anticancerígenas.
Medicina: Se explora su papel en el desarrollo de fármacos, particularmente como bloque de construcción para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo mediante el cual 1-(clorometil)-3,5-dimetil-1H-pirazol ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. El grupo clorometil puede actuar como un sitio electrófilo, facilitando la unión covalente con residuos nucleofílicos en proteínas, alterando así su función. Los grupos metilo en las posiciones 3 y 5 pueden influir en las propiedades estéricas y electrónicas del compuesto, afectando su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
1-(clorometil)-3,5-dimetil-1H-pirazol se puede comparar con otros pirazoles sustituidos con clorometil y pirazoles sustituidos con metil:
1-(clorometil)-3-metil-1H-pirazol: Estructura similar pero con un solo grupo metil, lo que potencialmente lleva a una reactividad y actividad biológica diferentes.
1-(clorometil)-5-metil-1H-pirazol: Otro isómero con un solo grupo metil en una posición diferente, lo que afecta sus propiedades químicas.
1-(clorometil)-1H-pirazol: Carece de los grupos metilo adicionales, lo que puede resultar en diferentes características estéricas y electrónicas.
Propiedades
IUPAC Name |
1-(chloromethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-3-6(2)9(4-7)8-5/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPDCOGUVWUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)
![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)



![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)




